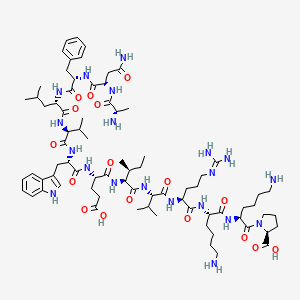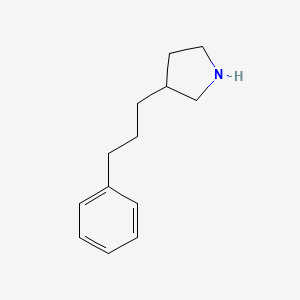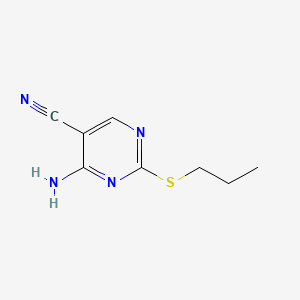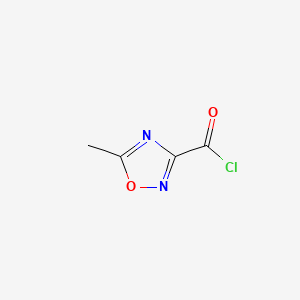
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH, also known as Substance P, is a neuropeptide that plays a crucial role in the transmission of pain signals in the central nervous system. It was first isolated in the 1930s by Ulf von Euler and John H. Gaddum and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P binds to neurokinin receptors in the central nervous system, initiating a cascade of intracellular signaling events that ultimately lead to the transmission of pain signals. It is also involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound P has a wide range of biochemical and physiological effects, including the promotion of vasodilation, the release of histamine and other inflammatory mediators, and the activation of immune cells. It has also been shown to play a role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is its well-established role in pain perception and inflammation, which makes it a useful target for drug development. However, its complex mechanism of action and the difficulty of measuring its levels in vivo can make it challenging to study.
Direcciones Futuras
Future research on H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P may focus on elucidating its role in the regulation of mood and behavior, as well as its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders. Additionally, researchers may investigate the use of this compound P as a biomarker for pain and inflammation, as well as its potential as a diagnostic tool for certain conditions. Finally, the development of more selective neurokinin receptor agonists and antagonists may pave the way for more effective treatments for a variety of conditions.
Métodos De Síntesis
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is a peptide composed of 11 amino acids and is synthesized in the body through a complex process involving the transcription and translation of the preprotachykinin A gene. Synthetic this compound P can be produced through solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Aplicaciones Científicas De Investigación
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has been the subject of numerous scientific studies due to its role in pain perception and inflammation. It has been implicated in a variety of conditions, including migraine headaches, arthritis, and fibromyalgia. Researchers have also investigated its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLDYJFNKAUGHT-HOLLTSQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H122N20O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)





![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)
